methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
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Overview
Description
Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a complex organic compound featuring both pyran and pyrrole rings
Mechanism of Action
Target of Action
The primary targets of Methyl (3aS,7aS)-Octahydropyrano[3,4-c]Pyrrole-7a-Carboxylate are currently unknown
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrrole derivatives are involved in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate typically begins with the formation of the pyrano-pyrrole core. This is achieved through cyclization reactions involving precursors such as γ-butyrolactone and an amine derivative. The process is often facilitated by catalysts like Lewis acids under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial methods may vary, large-scale production typically employs batch or continuous flow reactors. These ensure consistent reaction conditions and optimal yields. Reagent recycling and purification steps are integrated to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate can undergo a variety of reactions:
Oxidation: : Converts it into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions can yield reduced forms of the compound, using catalysts such as palladium on carbon.
Substitution: : Nucleophilic or electrophilic substitution can occur, depending on the substituents and conditions employed.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium catalysts, lithium aluminum hydride.
Catalysts: : Lewis acids for cyclization, palladium on carbon for hydrogenation.
Major Products Formed: Oxidation generally forms more complex pyran or pyrrole derivatives, while reduction typically yields hydrogenated counterparts. Substitution reactions provide functionalized derivatives with varied applications.
Scientific Research Applications
Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate finds applications in multiple domains:
Chemistry: : As an intermediate in organic synthesis and catalyst design.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: : Explored for its role in drug development, particularly in creating novel pharmaceuticals.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate boasts a unique combination of structural features, enhancing its reactivity and functional versatility.
Similar Compounds
Methyl pyranocarboxylate: : A simpler analog with fewer functional groups.
Octahydrocarbazole derivatives: : Share similar hydrogenation characteristics but differ in ring structures.
Pyrrole esters: : Lack the fused pyran ring, resulting in distinct chemical behaviors.
Conclusion
This compound is a compound of significant interest in both scientific research and industrial applications. Its diverse chemical reactivity and potential biological activities make it a valuable subject of study, with ongoing research poised to uncover even more uses and properties.
Properties
IUPAC Name |
methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUVCHHHSGKOEH-IONNQARKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCOCC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCOC[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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